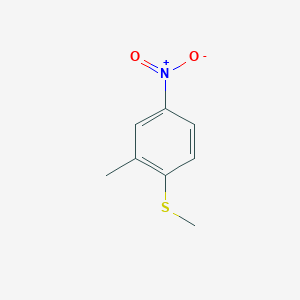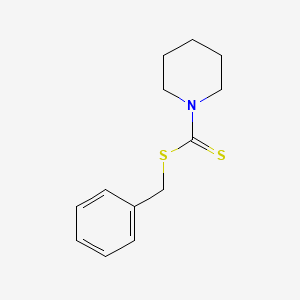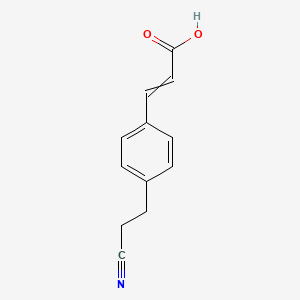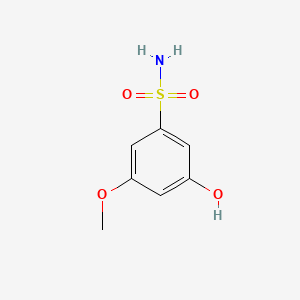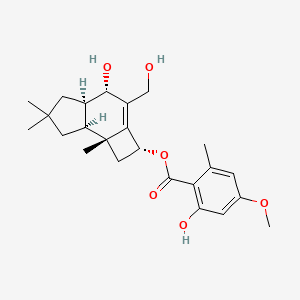
Armillol everninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Armillol everninate is a compound belonging to the class of protoilludene-type sesquiterpene aryl esters. These compounds are synthesized exclusively by parasitic fungi of the genus Armillaria, which are globally distributed. This compound is characterized by its complex structure, which includes a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3,6,6,7b-tetramethyl-cyclobuta[e]indene moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of armillol everninate involves the isolation of a gene cluster from Armillaria gallica, which encodes protoilludene synthase and several cytochrome P450 monooxygenases. The pathway-committing step is catalyzed by protoilludene synthase, which converts Δ-6-protoilludene into protoilludene-8α-hydroxylase. This enzyme catalyzes the first committed step in the this compound pathway .
Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering, where the gene cluster encoding the necessary enzymes is introduced into a suitable host organism. This allows for the large-scale production of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Armillol everninate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, methoxy, and methyl groups.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the complex structure of the compound .
Major Products: The major products formed from these reactions include various derivatives of this compound, which retain the core structure but have modified functional groups. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
Armillol everninate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of protoilludene-type sesquiterpene aryl esters. In biology, it is studied for its antimicrobial and cytotoxic activities, making it a promising lead for the development of new antibiotics and anticancer drugs. In medicine, this compound is being investigated for its potential therapeutic applications. In industry, it is used in the development of bioactive natural products for various applications .
Mechanism of Action
The mechanism of action of armillol everninate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes involved in cellular processes. This leads to the disruption of essential cellular functions, resulting in antimicrobial and cytotoxic effects .
Comparison with Similar Compounds
Armillol everninate is unique among protoilludene-type sesquiterpene aryl esters due to its specific structural features and biological activities. Similar compounds include melleolides and armillyl orsellinates, which share the protoilludene core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its potent antimicrobial and cytotoxic activities, which make it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
102092-44-4 |
|---|---|
Molecular Formula |
C24H32O6 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C24H32O6/c1-12-6-13(29-5)7-17(26)19(12)22(28)30-18-10-24(4)16-9-23(2,3)8-14(16)21(27)15(11-25)20(18)24/h6-7,14,16,18,21,25-27H,8-11H2,1-5H3/t14-,16+,18-,21+,24-/m1/s1 |
InChI Key |
KIBURFBDQVFUHO-ZXSIQIRYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3(C2=C([C@H]([C@H]4[C@@H]3CC(C4)(C)C)O)CO)C)O)OC |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2CC3(C2=C(C(C4C3CC(C4)(C)C)O)CO)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


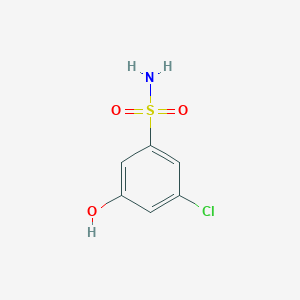

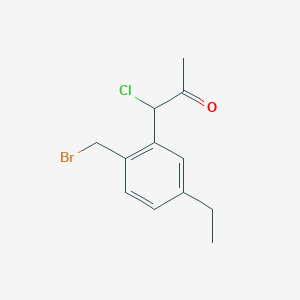

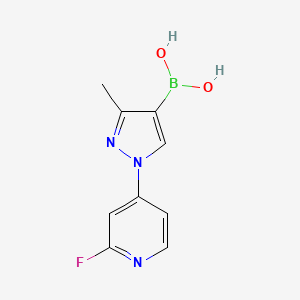
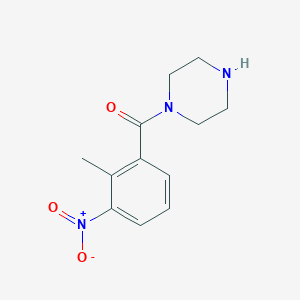
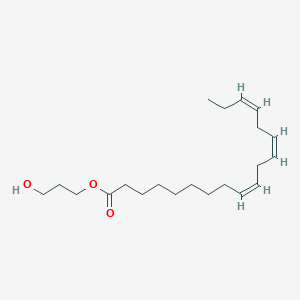
![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)

